molecular formula C14H15F2N3O2 B6457437 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2549004-82-0

6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457437
CAS No.: 2549004-82-0
M. Wt: 295.28 g/mol
InChI Key: KZLRLJVWRFLRHF-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a dimethoxyphenyl group, and a pyrimidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the dimethoxyphenyl group and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-ethylpyrimidin-4-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-4-5-11(20-2)12(6-9)21-3/h4-7,14H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLRLJVWRFLRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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